molecular formula C8H5FO3 B1306173 4-Fluoro-3-formylbenzoic acid CAS No. 845885-90-7

4-Fluoro-3-formylbenzoic acid

Cat. No.: B1306173
CAS No.: 845885-90-7
M. Wt: 168.12 g/mol
InChI Key: SKPWEADPCJMLID-UHFFFAOYSA-N
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Scientific Research Applications

4-Fluoro-3-formylbenzoic acid has several applications in scientific research:

Safety and Hazards

4-Fluoro-3-formylbenzoic acid is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-formylbenzoic acid can be synthesized through several methods. One common method involves the reaction of methyl benzoic acid with hydrogen fluoride. The methyl ester benzoic acid is first reacted with hydrogen fluoride to produce methyl 4-fluorobenzoate, which is then subjected to acid hydrolysis to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to handle hazardous reagents like hydrogen fluoride and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: 4-Fluoro-3-carboxybenzoic acid.

    Reduction: 4-Fluoro-3-hydroxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-formylbenzoic acid depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The aldehyde group can participate in various reactions, such as oxidation and reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: Similar structure but lacks the formyl group.

    3-Formylbenzoic acid: Similar structure but lacks the fluorine atom.

    4-Formylbenzoic acid: Similar structure but lacks the fluorine atom.

Uniqueness

4-Fluoro-3-formylbenzoic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various research applications.

Properties

IUPAC Name

4-fluoro-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPWEADPCJMLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383440
Record name 4-fluoro-3-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845885-90-7
Record name 4-fluoro-3-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-formyl-benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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